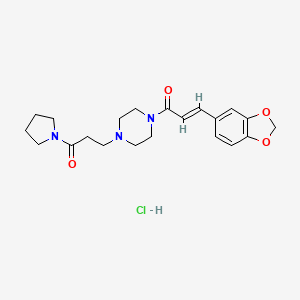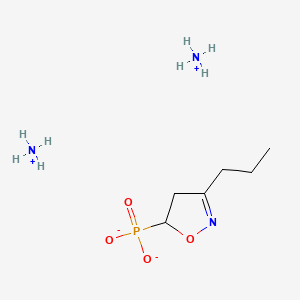
(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by the presence of a chlorostyryl group attached to the xanthine core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Chlorostyryl Group Introduction: The chlorostyryl group is introduced via a Heck reaction, where a chlorostyrene derivative is coupled with the xanthine core in the presence of a palladium catalyst.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent such as dimethylformamide (DMF) or toluene, at elevated temperatures (around 100-150°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to ensure the purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorostyryl group to a styrene derivative.
Substitution: The chlorine atom in the chlorostyryl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of styrene derivatives.
Substitution: Formation of various substituted xanthine derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets adenosine receptors, which are involved in various physiological processes.
Pathways Involved: By binding to these receptors, the compound can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-6-(3-Chlorostyryl)-4,4-dimethyl-2-(methylthio)-1,4-dihydropyrimidine
- (E)-(3-Chlorostyryl)boronic acid
- (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine is unique due to its specific structural features, such as the presence of both the chlorostyryl group and the xanthine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
147700-45-6 |
|---|---|
Molekularformel |
C19H21ClN4O2 |
Molekulargewicht |
372.8 g/mol |
IUPAC-Name |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21ClN4O2/c1-3-10-23-17-16(18(25)24(11-4-2)19(23)26)21-15(22-17)9-8-13-6-5-7-14(20)12-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,22)/b9-8+ |
InChI-Schlüssel |
NLKAWGYDEDANHI-CMDGGOBGSA-N |
Isomerische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


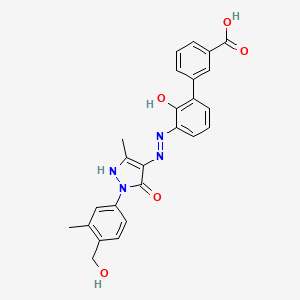
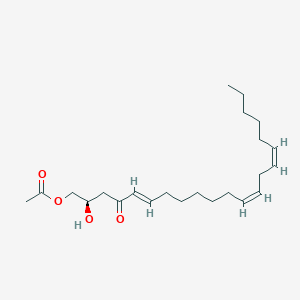

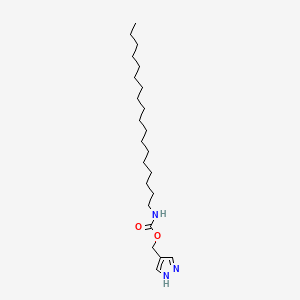
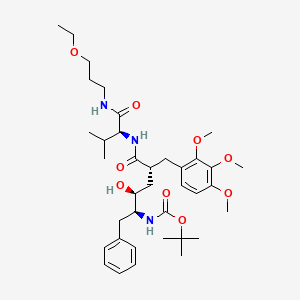
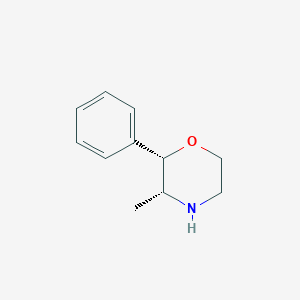
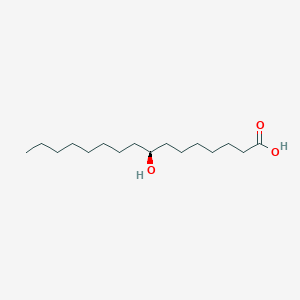

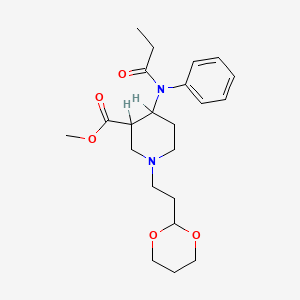

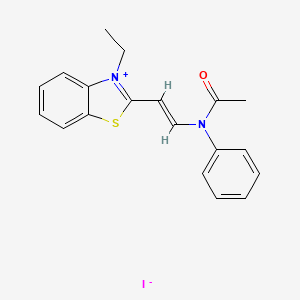
![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)
